Cas no 2228760-00-5 (3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine)

3-(2,5-Dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyridine core substituted with dimethoxy groups and a methylated pyrazole amine moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both electron-donating methoxy groups and an amine-functionalized pyrazole enhances its reactivity in coupling reactions and metal-catalyzed transformations. Its well-defined molecular architecture allows for precise modifications, facilitating the development of targeted bioactive molecules. The compound's stability under standard conditions further ensures reliable handling and storage, supporting its utility in synthetic applications.
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine structure
2228760-00-5 structure
商品名:3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
CAS番号:2228760-00-5
MF:C11H14N4O2
メガワット:234.254461765289
CID:6456013
PubChem ID:165712410

3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
    • 2228760-00-5
    • EN300-1730616
    • インチ: 1S/C11H14N4O2/c1-15-10(12)5-8(14-15)7-4-11(17-3)13-6-9(7)16-2/h4-6H,12H2,1-3H3
    • InChIKey: MRGKLCBRLIPVSF-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=CN=C(C=C1C1C=C(N)N(C)N=1)OC

計算された属性

  • せいみつぶんしりょう: 234.11167570g/mol
  • どういたいしつりょう: 234.11167570g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 75.2Ų

3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1730616-0.5g
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
2228760-00-5
0.5g
$1247.0 2023-09-20
Enamine
EN300-1730616-5.0g
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
2228760-00-5
5g
$3770.0 2023-06-04
Enamine
EN300-1730616-10.0g
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
2228760-00-5
10g
$5590.0 2023-06-04
Enamine
EN300-1730616-2.5g
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
2228760-00-5
2.5g
$2548.0 2023-09-20
Enamine
EN300-1730616-10g
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
2228760-00-5
10g
$5590.0 2023-09-20
Enamine
EN300-1730616-1g
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
2228760-00-5
1g
$1299.0 2023-09-20
Enamine
EN300-1730616-0.1g
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
2228760-00-5
0.1g
$1144.0 2023-09-20
Enamine
EN300-1730616-0.05g
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
2228760-00-5
0.05g
$1091.0 2023-09-20
Enamine
EN300-1730616-0.25g
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
2228760-00-5
0.25g
$1196.0 2023-09-20
Enamine
EN300-1730616-1.0g
3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
2228760-00-5
1g
$1299.0 2023-06-04

3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine 関連文献

3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amineに関する追加情報

3-(2,5-Dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine: A Comprehensive Overview

The compound 3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine (CAS No: 2228760-00-5) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique chemical properties and promising applications in drug discovery and material science. In this article, we will delve into its structural features, synthesis methods, biological activities, and recent advancements in its research.

The molecular structure of 3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine is characterized by a pyridine ring substituted with two methoxy groups at the 2 and 5 positions, connected to a pyrazole ring via an amino group. The pyrazole ring is further substituted with a methyl group at the 1-position. This arrangement creates a molecule with a high degree of structural complexity and functional diversity. The presence of multiple heteroatoms (nitrogen and oxygen) in the molecule contributes to its ability to engage in various types of interactions, including hydrogen bonding and π–π stacking, which are critical for its biological activity.

Recent studies have focused on the synthesis of 3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine using efficient and scalable methods. One notable approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields. Researchers have also explored the use of green chemistry principles to minimize environmental impact during the synthesis process. These advancements highlight the compound's potential for large-scale production in pharmaceutical and industrial settings.

The biological activity of 3-(2,5-dimethoxypyridin-4-yli)-1-methyl-pyrazolamine has been extensively studied in recent years. Preclinical studies have demonstrated its potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new therapeutic agents. Additionally, this compound has shown selective inhibition against certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. These findings underscore its potential role in the treatment of chronic diseases with high unmet medical needs.

In the field of material science, 3-(2,5-dimethoxypyridin-yli)-pyrazolamine has been investigated for its application as a building block in supramolecular chemistry. Its ability to form stable supramolecular assemblies through hydrogen bonding and π–π interactions makes it an attractive candidate for designing new materials with tailored properties. Recent research has explored its use in creating stimuli-responsive materials that can respond to external stimuli such as light or temperature changes.

Furthermore, computational studies have provided valuable insights into the electronic properties and reactivity of 3-(dimethoxy-pyridin-yli)-pyrazolamine at the molecular level. Quantum mechanical calculations have revealed that the molecule exhibits significant electron-withdrawing effects due to the presence of methoxy groups on the pyridine ring. These effects influence its reactivity in various chemical transformations and contribute to its unique biological activity profile.

In conclusion, 3-(dimethoxy-pyridin-yli)-pyrazolamine (CAS No: 2228760) is a versatile compound with a wide range of applications across multiple disciplines. Its structural complexity, coupled with its promising biological activity and material science potential, makes it an exciting subject for further research. As advancements in synthetic methodologies and computational modeling continue to evolve, this compound is likely to play an increasingly important role in both academic and industrial settings.

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